(R)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13779064
Molecular Formula: C14H15NOS
Molecular Weight: 245.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15NOS |
|---|---|
| Molecular Weight | 245.34 g/mol |
| IUPAC Name | (4R)-2-(1-benzothiophen-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C14H15NOS/c1-9(2)11-8-16-14(15-11)13-7-10-5-3-4-6-12(10)17-13/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1 |
| Standard InChI Key | OTGHXNJERRFHMD-NSHDSACASA-N |
| Isomeric SMILES | CC(C)[C@@H]1COC(=N1)C2=CC3=CC=CC=C3S2 |
| SMILES | CC(C)C1COC(=N1)C2=CC3=CC=CC=C3S2 |
| Canonical SMILES | CC(C)C1COC(=N1)C2=CC3=CC=CC=C3S2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (4R)-2-(1-benzothiophen-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole, reflects its bicyclic structure. The benzo[b]thiophene group consists of a benzene ring fused to a thiophene, while the dihydrooxazole ring incorporates an oxygen and nitrogen atom within a five-membered ring. The isopropyl group at the 4-position introduces steric bulk, which may influence conformational stability and intermolecular interactions.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅NOS |
| Molecular Weight | 245.34 g/mol |
| CAS Number | 2757084-00-5 |
| Purity | ≥97% (HPLC) |
| Storage Conditions | Room temperature, inert atmosphere |
The stereochemistry at the 4-position is critical; the (R)-enantiomer exhibits distinct electronic and steric profiles compared to its (S)-counterpart. Computational models suggest that the isopropyl group adopts an equatorial orientation, minimizing strain in the dihydrooxazole ring.
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum reveals distinct signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 7.2–7.8 ppm). The dihydrooxazole ring’s methylene protons appear as a multiplet near δ 4.0 ppm .
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Mass Spectrometry: Electron ionization (EI-MS) shows a molecular ion peak at m/z 245.1, consistent with the molecular weight. Fragmentation patterns include loss of the isopropyl group (m/z 186) and cleavage of the oxazole ring.
Synthetic Strategies
Retrosynthetic Analysis
The synthesis of (R)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole involves two key fragments:
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Benzo[b]thiophene-2-carboxylic acid derivative: Serves as the electrophilic partner for oxazole ring formation.
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(R)-2-Amino-3-methyl-1-butanol: Provides the chiral dihydrooxazole precursor.
Oxazole Ring Formation
The dihydrooxazole ring is constructed via a condensation reaction between (R)-2-amino-3-methyl-1-butanol and benzo[b]thiophene-2-carbonyl chloride. This step employs triethylamine as a base, facilitating nucleophilic attack by the amine on the carbonyl carbon.
Cyclization and Purification
Intramolecular cyclization under acidic conditions (e.g., p-toluenesulfonic acid) yields the dihydrooxazole core. Chiral HPLC separates enantiomers, achieving ≥97% enantiomeric excess (ee) for the (R)-form .
Table 2: Optimized Reaction Conditions
Biological Activities and Mechanisms
Anticancer Screening
In vitro studies against MCF-7 breast cancer cells show moderate cytotoxicity (IC₅₀ = 18.3 μM), likely through topoisomerase II inhibition. The (R)-enantiomer demonstrates 3-fold higher activity than the (S)-form, highlighting the role of stereochemistry .
Applications in Materials Science
Organic Electronics
The benzo[b]thiophene unit’s electron-rich nature makes the compound a candidate for organic semiconductors. Thin-film transistors incorporating this molecule exhibit hole mobility of 0.12 cm²/V·s, comparable to rubrene-based devices.
Chiral Catalysis
The dihydrooxazole ring serves as a ligand in asymmetric catalysis. Complexes with palladium(II) catalyze Suzuki-Miyaura couplings with 89% ee, leveraging the isopropyl group’s steric effects .
Future Research Directions
Pharmacokinetic Optimization
Structural modifications, such as fluorination of the benzo[b]thiophene ring, could enhance metabolic stability. Computational ADMET predictions recommend exploring prodrug formulations to improve oral bioavailability.
Advanced Material Design
Investigating the compound’s thermally activated delayed fluorescence (TADF) properties may enable its use in OLEDs. Density functional theory (DFT) calculations predict a singlet-triplet energy gap (ΔEₛₜ) of 0.3 eV, ideal for energy-efficient displays .
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